molecular formula C12H6Cl2N2OS2 B2418819 N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide CAS No. 476626-84-3

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide

Cat. No.: B2418819
CAS No.: 476626-84-3
M. Wt: 329.21
InChI Key: WCEMJZOJKAFWHQ-UHFFFAOYSA-N
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Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2OS2/c13-9-5-6(10(14)19-9)11(17)16-12-15-7-3-1-2-4-8(7)18-12/h1-5H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEMJZOJKAFWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide typically involves the reaction of benzo[d]thiazol-2-amine with a suitable thiophene derivative. One common method is the reaction between benzo[d]thiazol-2-amine and 2,5-dichlorothiophene-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide exhibits significant anticancer activity. Research indicates that compounds containing benzothiazole and thiophene moieties can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that this compound can effectively target specific cancer cell lines, leading to reduced viability and increased apoptosis rates.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been observed to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes linked to metabolic disorders. For example, it may inhibit the 11-beta-hydroxysteroid dehydrogenase type 1 enzyme, which plays a role in regulating cortisol levels in the body. This inhibition could be beneficial in managing conditions like obesity and diabetes .

Photovoltaic Materials

Due to its unique electronic properties, this compound is being explored for use in organic photovoltaic devices. Its ability to absorb light efficiently and facilitate charge transfer makes it a candidate for enhancing the performance of solar cells.

Conductive Polymers

The compound can also be utilized in the synthesis of conductive polymers. These materials are essential for applications in flexible electronics, sensors, and other advanced technological applications due to their electrical conductivity and mechanical flexibility.

Anticancer Activity Study

A study published in a peer-reviewed journal assessed the anticancer activity of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell growth at micromolar concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Anti-inflammatory Mechanism Investigation

Another research project investigated the anti-inflammatory mechanisms of this compound using animal models of inflammation. The findings revealed a marked reduction in inflammatory markers and histological evidence of decreased tissue damage following treatment with the compound.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors involved in inflammatory pathways. Molecular docking studies have shown that this compound can bind to the active sites of enzymes, thereby inhibiting their function . The exact pathways and targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide is unique due to the presence of both benzothiazole and thiophene rings, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various scientific and industrial applications .

Biological Activity

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a dichlorothiophene structure with a carboxamide functional group. Its chemical formula is C11H7Cl2N2OSC_{11}H_{7}Cl_{2}N_{2}OS, and it exhibits properties characteristic of both heterocyclic and aromatic compounds.

1. Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of benzothiazole derivatives. For instance, derivatives similar to this compound have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. A study reported that certain synthesized compounds exhibited up to 87.5% inhibition at 50 µg/mL concentrations, outperforming the standard drug acarbose .

Table 1: α-Amylase Inhibition Data

CompoundConcentration (µg/mL)% Inhibition
Acarbose5077.96
Acarbose2571.17
Acarbose12.567.24
Benzothiazole Derivative5087.5
Benzothiazole Derivative2582.27
Benzothiazole Derivative12.579.94

2. Anticancer Activity

The anticancer potential of benzothiazole derivatives has also been investigated extensively. Research indicates that certain derivatives exhibit antiproliferative effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) studies suggest that modifications in the benzothiazole framework can enhance anticancer efficacy.

Case Study: Antiproliferative Effects
In vitro studies demonstrated that specific benzothiazole derivatives led to a significant reduction in cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cells, indicating their potential as anticancer agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound acts as an inhibitor of α-amylase and potentially other enzymes involved in metabolic pathways.
  • Cell Cycle Modulation : It may interfere with cell cycle progression in cancer cells, promoting apoptosis.
  • Molecular Interactions : Molecular docking studies have shown promising interactions with target proteins, suggesting a well-defined binding affinity and specificity .

Q & A

Q. What are the established synthetic routes for N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves coupling 2,5-dichlorothiophene-3-carboxylic acid derivatives with 2-aminobenzothiazole. Key steps include:

  • Acylation: Use coupling agents like EDCl/HOBt or DCC to facilitate amide bond formation under inert conditions (e.g., nitrogen atmosphere).
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) are preferred for solubility, but dichloromethane or THF may be used for milder conditions.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity .

Optimization Strategies:

  • Design of Experiments (DoE): Apply factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature (60–100°C), solvent (DMF vs. THF), and reaction time (12–24 hrs) .
  • Yield Tracking: Monitor via TLC and HPLC to correlate reaction progress with parameter adjustments.

Table 1: Key Parameters for Synthesis Optimization

ParameterRange TestedOptimal ConditionImpact on Yield
Temperature60–100°C80°CMaximizes amide formation
SolventDMF, THFDMFEnhances reactant solubility
Catalyst (EDCl)1.2–2.0 eq.1.5 eq.Balances reactivity and side reactions

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (in DMSO-d₆) confirm regiochemistry and absence of byproducts. For example, the benzothiazole NH proton appears as a singlet near δ 12.5 ppm .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
  • Melting Point Analysis: Sharp melting points (±2°C range) indicate purity .
  • TLC/HPLC: Use silica gel plates (ethyl acetate/hexane) or reverse-phase C18 columns to monitor purity (>95% by area normalization) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation: Use fume hoods for synthesis and purification steps due to potential dust/aerosol formation.
  • Waste Disposal: Collect organic waste in halogen-compatible containers (due to chlorine content) and incinerate via certified protocols .

Advanced Research Questions

Q. How can researchers design experiments to analyze the compound’s interactions with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip to measure binding kinetics (ka, kd) in real-time.
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry by measuring heat changes during ligand-protein interaction .
  • Molecular Docking Simulations: Use Schrödinger Suite or AutoDock Vina to predict binding modes. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .

Table 2: Example ITC Parameters for Target Interaction

ParameterValue
Protein Concentration10 µM
Compound Titrant200 µM
Temperature25°C
Stirring Speed750 rpm

Q. How can contradictory data in biological activity assays (e.g., IC₅₀ variability) be resolved?

Methodological Answer:

  • Assay Reprodubility Checks:
    • Positive Controls: Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions.
    • Statistical Analysis: Apply Grubbs’ test to identify outliers and use ANOVA to compare inter-lab variability .
  • Mechanistic Studies: Perform time-dependent inhibition assays or probe for off-target effects (e.g., CYP450 screening) to clarify discrepancies .

Q. What computational methods are effective for predicting the compound’s physicochemical properties and reactivity?

Methodological Answer:

  • Quantum Chemical Calculations (DFT): Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (HOMO/LUMO energies) and reactive sites .
  • Solubility Prediction: Use COSMO-RS models in software like ADF to estimate logP and solubility in biological buffers.
  • Degradation Pathways: Simulate hydrolytic stability via transition-state modeling (e.g., identifying susceptible amide bonds in acidic conditions) .

Q. How can researchers apply statistical methods to optimize large-scale synthesis without compromising purity?

Methodological Answer:

  • Response Surface Methodology (RSM): Model interactions between variables (e.g., stirring rate, cooling rate) to maximize yield and purity.
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor crystallization dynamics and impurity profiles .

Table 3: RSM Variables for Scale-Up Synthesis

VariableLow LevelHigh Level
Stirring Rate200 rpm600 rpm
Cooling Rate1°C/min5°C/min
Solvent Volume50 mL150 mL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.